

Spectroscopic Characterization of 5-Chloro-6-methoxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-6-methoxynicotinic acid

Cat. No.: B1367998

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **5-Chloro-6-methoxynicotinic acid** (CAS No: 884494-85-3), a key intermediate in pharmaceutical synthesis.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction to 5-Chloro-6-methoxynicotinic Acid

5-Chloro-6-methoxynicotinic acid is a substituted pyridine derivative with the molecular formula $C_7H_6ClNO_3$ and a molecular weight of 187.58 g/mol.^{[1][2]} Its structure, featuring a carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Chloro-6-methoxynicotinic acid**, both 1H and ^{13}C NMR are essential for unambiguous structure confirmation.

Predicted 1H NMR Spectral Data

Due to the limited availability of public experimental spectra, the following ^1H NMR data is predicted using advanced computational algorithms. These predictions are based on large databases of known chemical shifts and serve as a reliable guide for experimental verification.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.8	Singlet	1H	H-2
~8.3	Singlet	1H	H-4
~4.0	Singlet	3H	-OCH ₃
~13.5	Broad Singlet	1H	-COOH

Interpretation and Rationale

The ^1H NMR spectrum of **5-Chloro-6-methoxynicotinic acid** is expected to be relatively simple, with distinct signals for each proton.

- Aromatic Protons (H-2 and H-4):** The two protons on the pyridine ring are expected to appear as singlets due to the lack of adjacent protons for coupling. Their downfield chemical shifts (~8.3-8.8 ppm) are a direct consequence of the deshielding effect of the electronegative nitrogen atom and the overall aromatic system. The proton at the 2-position is typically the most deshielded.
- Methoxy Protons (-OCH₃):** The three protons of the methoxy group will give rise to a sharp singlet at approximately 4.0 ppm. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.
- Carboxylic Acid Proton (-COOH):** The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~165	-COOH
~160	C-6
~150	C-2
~140	C-4
~120	C-5
~110	C-3
~55	-OCH ₃

Interpretation and Rationale

- **Carbonyl Carbon (-COOH):** The carboxylic acid carbon is the most deshielded carbon, appearing around 165 ppm.
- **Aromatic Carbons:** The carbons of the pyridine ring are found in the aromatic region (110-160 ppm). The carbon attached to the oxygen (C-6) is expected to be the most downfield among the ring carbons, followed by the carbons in close proximity to the nitrogen atom (C-2). The carbon bearing the chlorine atom (C-5) will also be influenced, and its chemical shift can be predicted using established substituent effects.
- **Methoxy Carbon (-OCH₃):** The carbon of the methoxy group will have a characteristic chemical shift around 55 ppm.

Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Chloro-6-methoxynicotinic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
- **¹H NMR Acquisition:**

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Optimize the spectral width to cover the expected chemical shift range (typically 0-15 ppm).
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Use a wider spectral width (e.g., 0-200 ppm).
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C (typically several hundred to thousands of scans).
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3100-3000	Medium	C-H stretch (Aromatic)
~2950-2850	Medium	C-H stretch (Methoxy)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C and C=N stretch (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid and Methoxy)
~800-700	Medium	C-Cl stretch

Interpretation and Rationale

The IR spectrum of **5-Chloro-6-methoxynicotinic acid** is expected to show characteristic absorption bands for its functional groups.

- **O-H Stretch:** A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.
- **C-H Stretches:** Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretches of the methoxy group are expected just below 3000 cm⁻¹.
- **C=O Stretch:** A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.
- **Aromatic Ring Stretches:** The C=C and C=N stretching vibrations of the pyridine ring will give rise to multiple bands in the 1600-1450 cm⁻¹ region.
- **C-O Stretches:** Strong absorptions corresponding to the C-O stretching vibrations of the carboxylic acid and the methoxy group are expected in the 1300-1200 cm⁻¹ region.

- C-Cl Stretch: The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 800 and 700 cm^{-1} .

Experimental Protocol for IR Data Acquisition

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
187/189	High	$[M]^+$ (Molecular Ion)
172/174	Medium	$[M - CH_3]^+$
144/146	Medium	$[M - COOH]^+$
129	Low	$[M - COOH - CH_3]^+$

Interpretation and Rationale

- **Molecular Ion Peak:** The mass spectrum should show a molecular ion peak ($[M]^+$) at m/z 187. Due to the presence of chlorine, an isotopic peak ($[M+2]^+$) at m/z 189 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.
- **Fragmentation Pattern:** The molecule is expected to fragment in a predictable manner under electron ionization (EI) or other ionization techniques.
 - Loss of a methyl radical ($-CH_3$) from the methoxy group would result in a fragment ion at m/z 172/174.
 - Loss of the carboxylic acid group ($-COOH$) as a radical would lead to a fragment at m/z 144/146.
 - Subsequent loss of a methyl radical from the $[M - COOH]^+$ fragment would give a peak at m/z 129.

Experimental Protocol for MS Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography (LC) system.
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray

Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight with minimal fragmentation.

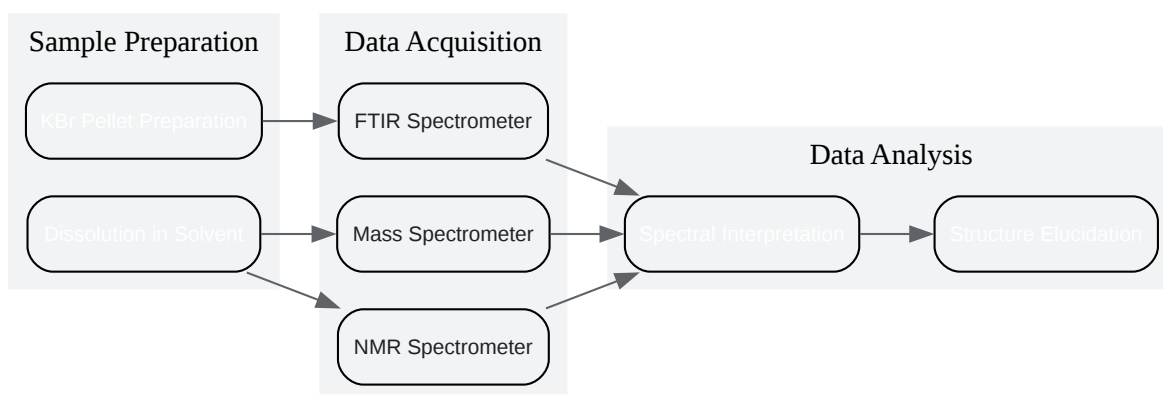
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizing the Structure and Workflow

Molecular Structure of 5-Chloro-6-methoxynicotinic acid

Caption: Molecular structure of **5-Chloro-6-methoxynicotinic acid**.

General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of **5-Chloro-6-methoxynicotinic acid**, utilizing ^1H NMR, ^{13}C NMR, IR, and MS, provides a robust framework for its structural confirmation and quality control. While experimental data remains the gold standard, the predictive data and interpretations presented in this guide offer a solid foundation for researchers. The detailed protocols and rationale behind the spectral features aim to empower scientists in their analytical endeavors, ensuring the reliable characterization of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [acdlabs.com](https://www.acdlabs.com) [[acdlabs.com](https://www.acdlabs.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Chloro-6-methoxynicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367998#spectroscopic-data-nmr-ir-ms-of-5-chloro-6-methoxynicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com